A straightforward access to guaiazulene derivatives using palladium-catalysed sp2 or sp3 C–H bond functionalisation†

Chemical Communications Pub Date: 2013-04-24 DOI: 10.1039/C3CC42226G

Abstract

A novel palladium-catalysed direct arylation of guaiazulenes with a variety of aryl bromides is reported. Both sp2 and sp3 C–H bonds have been functionalised, as the nature of the cation of the base was found to allow the control of the regioselectivity of the arylation giving rise to C2 or C3 arylated guaiazulenes and also to 4-benzylguaiazulenes.

Graphical abstract: A straightforward access to guaiazulene derivatives using palladium-catalysed sp2 or sp3 C–H bond functionalisation
A straightforward access to guaiazulene derivatives using palladium-catalysed sp2 or sp3 C–H bond functionalisation†
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